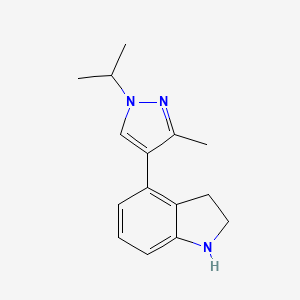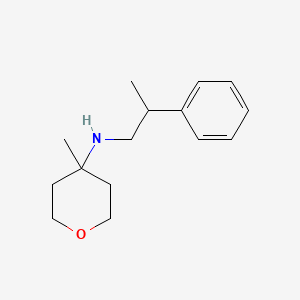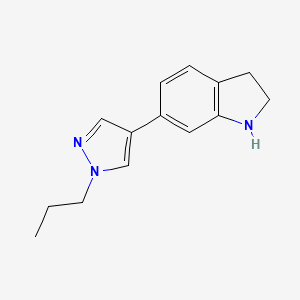
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its effects by inhibiting the activity of a protein called TBK1, which plays a crucial role in various cellular processes, including inflammation and cell growth. By inhibiting TBK1, this compound can reduce inflammation and inhibit the growth of cancer cells. In addition, this compound has been shown to activate a cellular pathway called autophagy, which plays a crucial role in the clearance of damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, this compound can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, leading to a reduction in inflammation. Furthermore, this compound has been shown to activate autophagy, leading to the clearance of damaged proteins and organelles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole has several advantages for lab experiments. This compound is highly selective for TBK1, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including high solubility and bioavailability. However, there are also some limitations to using this compound in lab experiments. For example, this compound is relatively expensive and may not be readily available in some labs. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole. One potential area of research is the development of more potent and selective inhibitors of TBK1. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on autophagy. Furthermore, the potential of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, should be further explored. Finally, the potential of this compound in combination with other drugs or therapies should be investigated, as this compound may have synergistic effects with other treatments.
Métodos De Síntesis
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole can be synthesized using a multistep process. The first step involves the synthesis of 3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid, which can be achieved by reacting 3-methyl-1-butanol with hydrazine hydrate and ethyl acetoacetate. The resulting product is then reacted with 2,3-dihydro-1H-indole-5-carboxylic acid to obtain this compound. The purity and yield of the compound can be optimized using various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole has been studied extensively for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Furthermore, this compound has been studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-10(2)18-9-14(11(3)17-18)12-5-4-6-15-13(12)7-8-16-15/h4-6,9-10,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPGMCYWJLSVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C3CCNC3=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
